molecular formula C12H13NO B1619196 O-[(2-methylnaphthalen-1-yl)methyl]hydroxylamine CAS No. 46263-35-8

O-[(2-methylnaphthalen-1-yl)methyl]hydroxylamine

Cat. No.: B1619196
CAS No.: 46263-35-8
M. Wt: 187.24 g/mol
InChI Key: DSBSLDVRDBLLFL-UHFFFAOYSA-N
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Description

It is a derivative of naphthalene, characterized by the presence of an aminooxy group attached to a methyl-substituted naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: NAFOMINE can be synthesized through the reaction of 2-methylnaphthalene with hydroxylamine under specific conditions. The process involves the formation of an intermediate oxime, which is subsequently reduced to yield NAFOMINE .

Industrial Production Methods: While detailed industrial production methods for NAFOMINE are not extensively documented, the synthesis typically involves standard organic synthesis techniques, including nucleophilic substitution and reduction reactions. The reaction conditions, such as temperature, pressure, and choice of solvents, are optimized to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: NAFOMINE undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed:

Scientific Research Applications

NAFOMINE has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The exact mechanism of action of NAFOMINE is not fully understood. it is believed to interact with specific molecular targets, potentially involving the inhibition of certain enzymes or receptors. The aminooxy group in NAFOMINE may play a crucial role in its biological activity by forming covalent bonds with target molecules, thereby modulating their function .

Comparison with Similar Compounds

Uniqueness of NAFOMINE: NAFOMINE’s uniqueness lies in the presence of the aminooxy group, which imparts distinct chemical reactivity and potential biological activity. This functional group differentiates it from other naphthalene derivatives and contributes to its versatility in various applications .

Properties

CAS No.

46263-35-8

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

O-[(2-methylnaphthalen-1-yl)methyl]hydroxylamine

InChI

InChI=1S/C12H13NO/c1-9-6-7-10-4-2-3-5-11(10)12(9)8-14-13/h2-7H,8,13H2,1H3

InChI Key

DSBSLDVRDBLLFL-UHFFFAOYSA-N

SMILES

CC1=C(C2=CC=CC=C2C=C1)CON

Canonical SMILES

CC1=C(C2=CC=CC=C2C=C1)CON

Origin of Product

United States

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